4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound notable for its intricate structure and potential in various scientific fields. It's characterized by a complex bicyclic ring system, a benzonitrile group, and a methylsulfonyl substituent, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, each requiring precise control over conditions.
Construction of the 8-azabicyclo[3.2.1]octane core: : This is often achieved through cyclization reactions involving amine precursors and aldehydes or ketones.
Introduction of the methylsulfonyl group: : This step generally uses sulfonylation reagents like methylsulfonyl chloride under basic conditions.
Attachment of the benzonitrile moiety: : This might be done via nucleophilic aromatic substitution or coupling reactions, depending on the specific substrates and catalysts available.
Formation of the final compound: : The final coupling step could involve intermediate protection/deprotection strategies and transition metal-catalyzed reactions to ensure regioselectivity and high yield.
Industrial Production Methods
Scaling up the production involves optimizing each step to be more cost-effective and environmentally friendly. Using continuous flow reactors instead of batch processes can improve efficiency and control over reaction parameters, which is crucial for maintaining the quality of the final product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: : The compound may be susceptible to oxidative cleavage, especially at the methylsulfonyl group, leading to sulfoxide or sulfone products.
Reduction: : The nitrile group can be reduced to primary amines using strong reducing agents like lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzonitrile group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles such as hydroxide or methoxide under basic conditions, or electrophiles like alkyl halides under acidic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Primary amines: from reduction of the nitrile group.
Substituted aromatic compounds: from nucleophilic or electrophilic substitutions.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as an intermediate or starting material for the synthesis of more complex molecules. Its functional groups make it versatile for a range of transformations.
Biology
In biological research, derivatives of this compound can be used to study the interaction of bicyclic systems with biological macromolecules, aiding in the design of bioactive molecules.
Medicine
In medicinal chemistry, the compound's structure can be modified to develop new pharmaceuticals with potential therapeutic effects, particularly targeting neurological pathways due to the azabicyclic system.
Industry
In industrial applications, its stability and reactivity might be harnessed for the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The biological activity of 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is largely due to its interaction with specific molecular targets. These could include enzymes or receptors where the compound acts as an inhibitor or modulator. The exact pathways depend on the specific modifications and derivatives used.
Comparison with Similar Compounds
Similar Compounds
4-(3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)benzamide: : Another compound with similar bicyclic and sulfonyl functionalities.
8-azabicyclo[3.2.1]octan-3-amine: : Shares the bicyclic core but with amine functionality.
N-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzamide: : Contains both the bicyclic and benzamide groups.
Unique Features
What sets 4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile apart is its precise configuration and the combination of functional groups, which provide unique reactivity and potential bioactivity compared to its analogs.
This is a comprehensive look at your compound
Properties
IUPAC Name |
4-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVFPCUQCQSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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